2-iodo-N-(1-methylcyclopropyl)benzamide
Description
2-Iodo-N-(1-methylcyclopropyl)benzamide (CAS: 1248615-31-7) is a benzamide derivative with the molecular formula C₁₁H₁₂INO and a molecular weight of 301.127 g/mol. Its structure features a benzamide core substituted with an iodine atom at the ortho position and a 1-methylcyclopropyl group attached to the nitrogen atom. This compound is synthesized via reactions involving 2-iodobenzoyl chloride and 1-methylcyclopropylamine, as guided by literature protocols .
Properties
IUPAC Name |
2-iodo-N-(1-methylcyclopropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(6-7-11)13-10(14)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOCMIKPDNBWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(1-methylcyclopropyl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with 1-methylcyclopropylamine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(1-methylcyclopropyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
2-iodo-N-(1-methylcyclopropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2-iodo-N-(1-methylcyclopropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 2-iodo-N-(1-methylcyclopropyl)benzamide, highlighting differences in substituents, synthesis yields, and applications:
Key Observations:
- Substituent Effects on Physical State : The 2-methoxyethyl group in compound 27 results in a wax-like consistency, whereas analogs with aromatic substituents (e.g., phenyl, bromophenyl) form crystalline solids. The methylcyclopropyl group in the target compound may enhance lipophilicity and metabolic stability compared to polar substituents like methoxyethyl .
- Synthetic Yields: Substituent bulkiness affects reaction efficiency. For example, compound 27 is synthesized in 34% yield, while methyl 3‐[(2‐iodophenyl)formamido]propanoate (28) achieves 59% yield due to less steric hindrance .
- Intermolecular Interactions : In 2-iodo-N-(4-bromophenyl)benzamide, directional H···I interactions contribute 9.5% to the crystal packing of Form IIA, whereas C-H···π interactions dominate in Form IIB (25.8% contribution). Such interactions are absent in the target compound due to its aliphatic substituent .
Functional Group Contributions
- N,O-Bidentate Directing Groups : Analogous compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide possess N,O-bidentate groups, enabling metal-catalyzed C–H bond functionalization. The target compound lacks such functionality, limiting its utility in catalysis .
- This feature is shared across all iodinated analogs .
Polymorphism and Crystallography
2-Iodo-N-(4-bromophenyl)benzamide exhibits polymorphism with distinct intermolecular interactions:
- Form IIA : Dominated by H···I interactions (9.5% contribution).
- Form IIB : Features stronger C-H···π interactions (25.8% contribution) . In contrast, the methylcyclopropyl group in the target compound likely prevents dense crystal packing due to steric hindrance, reducing polymorphism likelihood.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
